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molecular formula C8H8N2O B1593253 2-Cyclopropylpyrimidine-5-carbaldehyde CAS No. 954226-60-9

2-Cyclopropylpyrimidine-5-carbaldehyde

Cat. No. B1593253
M. Wt: 148.16 g/mol
InChI Key: MESDALXDBSNYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108938B2

Procedure details

To a mixture of a1 (ca. 0.095 mol) in CH3CN (300 mL) was added cyclopropanecarboximidamide hydrochloride (12.5 g, 0.105 mol), then sodium hydroxide (7.6 g, 0.19 mol) in water (7.6 mL) was added drop-wise at 0° C. After addition was complete, the resulting mixture was stirred at room temperature overnight. After filtration, the filtrate was concentrated to remove CH3CN under reduced pressure and the residue water phase was extracted with DCM (3×300 mL). The organic layer was dried over Na2SO4, filtered and concentrated in vacuum to give a red oil, which was purified by column chromatography on silica gel (petroleum ether:EtOAc=2:1) to afford 2-cyclopropylpyrimidine-5-carbaldehyde (7.6 g, yield: 53.5%). 1H NMR (CDCl3 400 MHz): δ 10.06 (s, 1H), 8.99 (s, 2H), 2.41-2.35 (m, 1H), 1.32-1.21 (m, 4H).
[Compound]
Name
a1
Quantity
0.095 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
7.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([C:5](=[NH:7])[NH2:6])[CH2:4][CH2:3]1.[OH-:8].[Na+]>CC#N.O>[CH:2]1([C:5]2[N:6]=[CH:4][C:2]([CH:5]=[O:8])=[CH:3][N:7]=2)[CH2:4][CH2:3]1 |f:0.1,2.3|

Inputs

Step One
Name
a1
Quantity
0.095 mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
Cl.C1(CC1)C(N)=N
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove CH3CN under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue water phase was extracted with DCM (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to give a red oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (petroleum ether:EtOAc=2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C1=NC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 53.5%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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